molecular formula C14H13NO3 B14344943 N-Hydroxy-N-(3-phenoxyphenyl)acetamide CAS No. 105801-26-1

N-Hydroxy-N-(3-phenoxyphenyl)acetamide

Cat. No.: B14344943
CAS No.: 105801-26-1
M. Wt: 243.26 g/mol
InChI Key: SRZQPRYNASZEQE-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(3-phenoxyphenyl)acetamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of phenoxy acetamide derivatives, a group of substances known for a wide spectrum of potential biological activities based on studies of their structural analogs . The core structure of this compound combines a phenoxyphenyl group with an N-hydroxyacetamide (hydroxamic acid) moiety . The phenoxyphenyl group is recognized for its potential to enhance lipophilicity and influence binding affinity to biological targets, while the hydroxamic acid group can act as a potent zinc-binding group, often contributing to enzyme inhibition properties . This specific molecular architecture makes it a valuable building block for researchers investigating the structure-activity relationships (SAR) of bioactive molecules. Studies on similar N-hydroxy phenoxyacetamides have demonstrated their utility as intermediates in synthetic organic chemistry, for example, serving as precursors for the intramolecular cyclization to form complex heterocyclic structures like benzoxazinones . Furthermore, phenoxy acetamide derivatives, in general, have been explored in various research contexts for their potential pharmacological properties, which may include anti-inflammatory, anti-mycobacterial, and anti-viral activities, although the specific profile of this compound requires further investigation . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not classified as a drug or medicine. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

105801-26-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-hydroxy-N-(3-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H13NO3/c1-11(16)15(17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10,17H,1H3

InChI Key

SRZQPRYNASZEQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Direct Synthesis from Esters

One of the most straightforward approaches for preparing N-hydroxy-N-(3-phenoxyphenyl)acetamide involves the conversion of corresponding esters to hydroxamic acids using hydroxylamine.

Cyanide-Catalyzed Method

A particularly efficient route utilizes cyanide catalysis to facilitate the conversion of esters to hydroxamic acids:

Reagents and Conditions:

  • Methyl or ethyl ester of (3-phenoxyphenyl)acetic acid
  • 50% aqueous hydroxylamine solution
  • 20-40 mol% potassium cyanide
  • Solvent system: THF:MeOH (1:1)
  • Reaction time: 2-4 hours
  • Temperature: Ambient (25°C)

The cyanide anion serves to transiently activate the ester toward N-acylation of hydroxylamine, significantly accelerating the reaction compared to non-catalyzed conditions. This method offers the advantage of mild conditions and typically provides good yields (70-85%).

Hydroxamic Acid Formation Using Alcoholic Hydroxylamine

Procedure:

  • Prepare a solution of 50% aqueous hydroxylamine (9 equivalents)
  • Add to the methyl (3-phenoxyphenyl)acetate in methanol
  • Add potassium hydroxide solution in methanol
  • Stir at room temperature for 4-6 hours
  • Acidify, extract with ethyl acetate, and purify

This approach typically provides moderate to good yields (50-65%) of the desired hydroxamic acid.

Synthesis from Carboxylic Acids via Activation

Carbodiimide-Mediated Coupling

This method utilizes carbodiimide coupling agents to activate the carboxylic acid for reaction with O-protected hydroxylamine:

Reagents:

  • (3-Phenoxyphenyl)acetic acid (1 equivalent)
  • O-Benzylhydroxylamine (1.2-1.5 equivalents)
  • EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide) (1.5 equivalents)
  • HOBt (1-hydroxybenzotriazole) (1 equivalent)
  • Dichloromethane as solvent
  • Followed by hydrogenation (H₂, Pd/C) to remove the O-benzyl protecting group

Detailed Procedure:

  • To a solution of (3-phenoxyphenyl)acetic acid (1 mmol) in CH₂Cl₂ (5 mL), add O-benzylhydroxylamine (1.2 mmol), EDC (1.5 mmol), and HOBt (1 mmol)
  • Stir the reaction mixture for 2-4 hours at room temperature
  • Add 50 mL of ethyl acetate and wash with 1N HCl (5 mL), water (5 mL), and saturated NaHCO₃ (5 mL)
  • Dry the organic layer and evaporate the solvent
  • Purify the intermediate by flash chromatography
  • Remove the O-benzyl protecting group by hydrogenation using 5% Pd/C in methanol
  • Filter the catalyst and evaporate the solvent to obtain pure this compound

This method typically provides the target compound in 65-75% overall yield.

Synthesis via Acyl Chlorides

A direct and efficient approach involves the reaction of acyl chlorides with hydroxylamine:

Reagents and Conditions:

  • (3-Phenoxyphenyl)acetyl chloride
  • Hydroxylamine hydrochloride (4 equivalents)
  • Potassium carbonate (4 equivalents)
  • Biphasic solvent system: Water/Ethyl acetate
  • Temperature: 0°C to room temperature
  • Reaction time: 12-16 hours

Detailed Procedure:

  • Dissolve hydroxylamine hydrochloride (3.3 g, 48 mmol) and potassium carbonate (6.7 g, 48 mmol) in water (40 mL)
  • Add ethyl acetate (40 mL)
  • Cool the mixture to 0°C
  • Prepare a solution of (3-phenoxyphenyl)acetyl chloride (2.4 g, 12 mmol) in ethyl acetate (20 mL)
  • Add the acyl chloride solution dropwise to the hydroxylamine solution
  • Allow the reaction to warm to room temperature and stir overnight
  • Separate the layers and extract the aqueous layer with ethyl acetate (3 × 30 mL)
  • Wash the combined organic layers with water (3 × 30 mL) and brine (3 × 15 mL)
  • Dry over anhydrous sodium sulfate
  • Evaporate the solvent
  • Purify by recrystallization from ethyl acetate

This method typically yields 70-80% of the desired hydroxamic acid.

Specialized Synthetic Routes for this compound

Phosphonoacetamide-Based Synthesis

A more specialized approach involves the preparation of N-hydroxy phosphonoacetamides that can be adapted for the synthesis of this compound:

Synthetic Route:

  • Prepare 3-phenoxyphenylamine from 3-phenoxybenzaldehyde using sodium diethyl cyanomethylphosphonate followed by hydrogenation
  • Convert to the corresponding hydroxylamine using appropriate protection strategies
  • React with acetyl chloride or acetic anhydride
  • Remove protecting groups to obtain the final product

Direct N-Alkylation of Hydroxylamine

This approach involves direct N-alkylation of O-protected hydroxylamine:

Procedure:

  • Prepare a DMF solution (3 mL) containing (3-phenoxyphenyl)methyl halide (3 mmol), O-benzylhydroxylamine (6 mmol), and diisopropylethylamine (3 mmol)
  • Heat the mixture at 90°C for 24 hours
  • Cool and add diethyl ether (50 mL)
  • Wash with water (20 mL)
  • Dry and evaporate the organic layer
  • Acetylate the resulting N-alkylated hydroxylamine using acetic anhydride or acetyl chloride
  • Remove the O-benzyl protecting group by hydrogenation using 5% Pd/C in methanol

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Synthetic Method Starting Material Reagents Yield (%) Reaction Time Advantages Limitations
Cyanide-Catalyzed Ester NH₂OH, KCN 70-85 2-4 hours Fast, mild conditions Toxicity of cyanide
Carbodiimide Coupling Carboxylic Acid EDC, HOBt, BnONH₂ 65-75 6-8 hours Clean reaction, good yields Two-step process
Acyl Chloride Method Acyl Chloride NH₂OH- HCl, K₂CO₃ 70-80 12-16 hours Direct, good yield Moisture sensitive
Direct N-Alkylation Halide BnONH₂, DIPEA 50-60 24+ hours Versatile Lengthy, lower yield

Scalability and Practical Considerations

The most scalable approach for industrial or large-scale synthesis appears to be the acyl chloride method, which provides good yields and utilizes readily available reagents. For laboratory-scale synthesis, the cyanide-catalyzed method offers the best combination of speed and efficiency, though safety precautions must be observed due to the use of cyanide.

For smaller scale, more specialized applications, the carbodiimide coupling provides excellent control and clean reactions, though at higher reagent cost.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(3-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products Formed

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted phenoxy derivatives.

Scientific Research Applications

N-Hydroxy-N-(3-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various effects. The phenoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-Hydroxy-N-(3-phenoxyphenyl)acetamide, highlighting differences in substituents, synthesis routes, and functional properties:

Compound Name Structural Features Synthesis Highlights Key Findings/Applications References
This compound N-hydroxy, 3-phenoxyphenyl substituent Not explicitly detailed in evidence; inferred from related acetamide syntheses. Likely intermediate for bioactive molecules; phenoxy group may enhance lipophilicity.
N-Hydroxy-N-(4-hydroxyphenyl)acetamide N-hydroxy, 4-hydroxyphenyl substituent (parahydroxy vs. phenoxy) Derived from acetanilide hydroxylation; characterized via NMR and MS. Antioxidant potential; structural simplicity compared to phenoxy analogs.
N-Hydroxy-N-[3-(3-phenoxyphenyl)propyl]phosphonoacetamide (9) N-hydroxy, phosphonoacetamide, 3-phenoxyphenylpropyl chain Synthesized via iodination and reaction with acid chlorides in acetonitrile. Tested as a staphyloxanthin biosynthesis inhibitor; phosphono group enhances polarity.
N-(4-hydroxyphenethyl)acetamide (2) N-acetamide, 4-hydroxyphenethyl group (lacks hydroxy on nitrogen) Isolated from plant extracts; purified via chromatography. Minimal cytotoxicity; simpler structure with no N-hydroxy functionality.
N-Hydroxy-N-[(E)-3-(3-phenoxyphenyl)propenyl]acetamide N-hydroxy, propenyl linker, 3-phenoxyphenyl group Safety data reported; synthesis involves acetylation of intermediates. Industrial/Research use; propenyl chain may increase conformational flexibility.
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Acetamide with 3-cyanophenyl and pyridyl groups (lacks N-hydroxy) Synthesized via nucleophilic substitution; validated by NMR. SARS-CoV-2 main protease inhibitor; pyridine-phe interactions critical for binding.

Structural and Functional Differences

  • Substituent Effects: The 3-phenoxyphenyl group in the target compound contributes to enhanced lipophilicity compared to simpler phenyl or hydroxyphenyl analogs (e.g., N-Hydroxy-N-(4-hydroxyphenyl)acetamide) . This may improve membrane permeability in biological systems. N-hydroxy vs.
  • Synthetic Complexity: Phosphono- and sulfo-acetamides (e.g., compound 9 and 11) require multi-step syntheses involving halogenation or sulfonation, whereas simpler analogs (e.g., compound 2) are isolated directly from natural sources .
  • Biological Relevance: Compounds with phosphono groups (e.g., compound 9) exhibit polarity suited for enzyme inhibition (e.g., staphyloxanthin biosynthesis in Staphylococcus aureus), while pyridyl-containing acetamides (e.g., 5RGZ) target viral proteases via aromatic stacking .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxy-N-(3-phenoxyphenyl)acetamide, and what key reagents are involved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A reported method involves cyclopentene intermediates and acetylation with acetic anhydride. For example, (±)-6b was synthesized by reacting (±)-5b (a cyclopentene derivative) with acetic anhydride in dichloromethane and triethylamine . Similar acetamide derivatives often require substituted phenol precursors and acylating agents like acetyl chloride . Key steps include purification via column chromatography and characterization by TLC.

Q. How is HPLC applied to assess purity and detect related substances in this compound?

  • Methodological Answer : Reverse-phase HPLC with acetonitrile-water mobile phases is standard. A protocol for related acetamides specifies dissolving the compound in water, diluting with acetonitrile, and using UV detection at 254 nm. Peaks corresponding to impurities (e.g., unreacted intermediates or solvents) are monitored, with acceptance criteria requiring no extraneous peaks . Column selection (C18) and gradient elution are critical for resolving structurally similar by-products.

Q. What spectroscopic techniques are used for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, hydroxyl groups) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions on the phenyl ring and acetamide moiety. For example, aromatic protons in the 3-phenoxyphenyl group appear as multiplet signals in δ 6.8–7.5 ppm .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₄H₁₃NO₃) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing by-products like N-oxide derivatives?

  • Methodological Answer : Reaction conditions (temperature, stoichiometry, and catalyst) must be tailored. For instance, controlled acetylation with acetic anhydride at 0–5°C reduces over-acylation. Kinetic monitoring via in-situ FTIR or LC-MS helps identify intermediate formation. Computational tools (e.g., DFT) predict reactive sites to guide reagent selection . Post-synthesis purification using preparative HPLC or recrystallization in ethanol/water mixtures enhances purity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic rotational isomerism in the acetamide group. Variable-temperature NMR (VT-NMR) can stabilize conformers for clearer analysis. X-ray crystallography provides definitive bond-length and torsion-angle data, as seen in related N-(substituted phenyl)acetamides . Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer : Stability studies are critical. For example, hydrolysis of the acetamide group in acidic/basic conditions generates acetic acid and hydroxylamine derivatives, detectable via LC-MS . Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. Buffered solutions (pH 4–8) and inert atmospheres (N₂) are recommended for long-term storage .

Q. What in vitro models are suitable for studying the compound’s biological interactions, given its structural similarity to bioactive acetamides?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., lipoxygenase or cytochrome P450) due to the compound’s potential to act as a transition-state analog . Cell-based models (e.g., HEK293 or HepG2) assess cytotoxicity using MTT assays. Molecular docking studies (AutoDock Vina) predict binding affinities to targets like 5-lipoxygenase, guided by the compound’s nitro and hydroxy groups .

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